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Abstract

This technical guide provides an in-depth historical and pharmacological overview of
furtrethonium iodide, a quaternary ammonium compound and cholinergic agonist. Initially
explored for its parasympathomimetic properties, furtrethonium iodide, also known under the
synonym Furmethide, saw clinical use in the mid-20th century, particularly for conditions such
as postoperative urinary retention and bladder paralysis. This document details its synthesis,
mechanism of action, available quantitative pharmacological data, and the experimental
protocols utilized in its evaluation. Furthermore, it elucidates the cholinergic signaling pathway
activated by furtrethonium iodide and presents a historical context for its development and
eventual decline in therapeutic use.

Introduction

Furtrethonium iodide, chemically known as furfuryltrimethylammonium iodide, is a synthetic
cholinergic agonist that mimics the effects of acetylcholine. As a quaternary ammonium
compound, it possesses a permanently charged nitrogen atom, which influences its
pharmacokinetic and pharmacodynamic properties. Its history is rooted in the broader
exploration of parasympathomimetic drugs for therapeutic purposes, particularly in the
stimulation of smooth muscle and glandular secretions. This guide aims to consolidate the
fragmented historical and pharmacological data on furtrethonium iodide to serve as a
comprehensive resource for researchers in pharmacology and drug development.
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History of Discovery and Use

While the precise moment of its first synthesis is not widely documented, literature from the late
19th and early 20th centuries describes the synthesis of related quaternary ammonium
compounds. A synthetic route for furtrethonium iodide involves the reaction of furfurylamine
with methyl iodide[1].

Furtrethonium iodide, under the name "Furmethide,” was investigated for its clinical utility in
the 1940s and 1950s. Clinical studies from this era report its use in treating urinary retention
and bladder paralysis, particularly in postoperative patients and those with poliomyelitis[2][3].
The drug was valued for its ability to stimulate the detrusor muscle of the bladder, promoting
micturition. However, with the development of more selective and potent muscarinic agonists
with fewer side effects, the clinical use of furtrethonium iodide has largely been discontinued.

Synthesis

The synthesis of furtrethonium iodide (furfuryltrimethylammonium iodide) is a straightforward
quaternization reaction.

Experimental Protocol: Synthesis of Furtrethonium
lodide

Reactants:

e Furfurylamine

e Methyl iodide

Procedure:

o Furfurylamine is dissolved in a suitable solvent, such as ethanol or acetone.
» An excess of methyl iodide is added to the solution.

e The reaction mixture is stirred at room temperature or gently heated to accelerate the
reaction.
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e The quaternary ammonium salt, furtrethonium iodide, precipitates out of the solution as a
solid.

e The solid product is collected by filtration, washed with a cold solvent to remove any
unreacted starting materials, and dried under a vacuum.

This method, referenced in historical chemical literature, provides a reliable means of
producing the compound for experimental purposes|[1].

Pharmacological Profile

Furtrethonium iodide is a direct-acting cholinergic agonist with a primary effect on muscarinic
acetylcholine receptors. Its parasympathomimetic actions include the contraction of smooth
muscles and the stimulation of exocrine glands.

Mechanism of Action

Furtrethonium iodide exerts its effects by binding to and activating muscarinic acetylcholine
receptors (MAChRS), which are G protein-coupled receptors (GPCRS). There are five subtypes
of muscarinic receptors (M1-M5), and the specific effects of furtrethonium iodide depend on
the receptor subtype predominantly expressed in a given tissue. The therapeutic effect on the
urinary bladder is primarily mediated through the stimulation of M3 muscarinic receptors on the
detrusor smooth muscle, leading to its contraction and an increase in intravesical pressure.

Quantitative Pharmacological Data

Quantitative pharmacological data for furtrethonium iodide itself is scarce in modern
literature. However, a 1980 study on its close analog, 5-methylfurtrethonium iodide (5-
methylfurmethide), provides valuable insight into its potency and efficacy at muscarinic
receptors.

Table 1: Pharmacological Activity of 5-Methylfurtrethonium lodide at Muscarinic Receptors in
Guinea-Pig lleum[4]
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Parameter Value

ED50 275+0.22x 108 M
Dissociation Constant (KA) 7.22+0.15x 10" M
Relative Affinity (vs. Acetylcholine) 1.33

Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54

ED50: The concentration of the drug that produces 50% of the maximal response. KA: The
equilibrium dissociation constant, a measure of the drug's affinity for the receptor.

Experimental Protocols

The pharmacological parameters for 5-methylfurtrethonium iodide were determined using
classical organ bath experiments.

Protocol: Determination of Muscarinic Agonist Activity in Guinea-Pig lleum[4]

Tissue Preparation: A segment of the longitudinal muscle from the guinea-pig ileum is
dissected and mounted in an organ bath containing a physiological salt solution (e.g.,
Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO:2 mixture.

Concentration-Response Curve: Cumulative concentration-response curves are generated
by adding increasing concentrations of the agonist (5-methylfurtrethonium iodide or
acetylcholine) to the organ bath and recording the resulting muscle contraction isometrically.

Receptor Inactivation: To determine the dissociation constant (KA), a portion of the
muscarinic receptors are irreversibly inactivated by treating the tissue with
phenoxybenzamine.

Post-Inactivation Concentration-Response: A second concentration-response curve for the
agonist is then generated in the phenoxybenzamine-treated tissue.

Data Analysis: The ED50 values are calculated from the concentration-response curves. The
KA and intrinsic efficacy are determined by analyzing the shift in the concentration-response
curves before and after partial receptor inactivation.
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Signaling Pathway

As a muscarinic agonist, furtrethonium iodide activates intracellular signaling cascades upon
binding to its target receptors. The primary pathway for M3 receptor activation in smooth
muscle involves the Gg/11 family of G proteins.

Cell Membrane

Click to download full resolution via product page
Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon activation of the M3 receptor by furtrethonium iodide, the associated Gqg/11 protein
activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate
(PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol
(DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic
reticulum, triggering the release of intracellular calcium (Ca2*). The increase in cytosolic Ca2*,
along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of
contractile proteins and subsequent smooth muscle contraction.

Conclusion

Furtrethonium iodide represents an early chapter in the history of uropharmacology and the
therapeutic application of parasympathomimetic agents. While its clinical use has been
superseded by newer, more selective drugs, its study provides valuable insights into the
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fundamental principles of cholinergic pharmacology. The information compiled in this guide,
from its synthesis to its mechanism of action and historical context, serves as a technical
resource for understanding the pharmacological properties of this and related cholinergic
compounds. Further research to delineate its binding affinities at all muscarinic receptor
subtypes and to fully characterize its G-protein coupling profile would provide a more complete
understanding of this historical pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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